molecular formula C11H7N3O2S B5606672 N-2,1,3-benzothiadiazol-4-yl-2-furamide

N-2,1,3-benzothiadiazol-4-yl-2-furamide

Cat. No. B5606672
M. Wt: 245.26 g/mol
InChI Key: DITCUMMKUXZFIY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-2,1,3-benzothiadiazol-4-yl-2-furamide-related compounds involves several steps, including condensation reactions, coupling of amine groups with furan derivatives, and subsequent reactions to introduce the benzothiadiazol moiety. For example, Patel et al. (2015) described the synthesis of N-(benzo[d]thiazol-2-yl)-2-(3-(furan-2-yl)-[1,2,4] triazolo [3,4-b][1,3,4]thiadiazol-6-yl)benzamide derivatives through reactions involving amino-triazole-thiol and carboxylic acid derivatives, highlighting a method potentially applicable to the synthesis of this compound (Patel, Patel, & Shah, 2015).

Molecular Structure Analysis

The molecular structure of compounds related to this compound is characterized by complex heterocyclic systems incorporating benzothiadiazole and furan moieties. Advanced spectroscopic techniques such as NMR, FT-IR, and LC-MS are typically employed for structural characterization. Ćaleta et al. (2008) discussed the characterization of novel benzothiazoles, providing insights into the structural aspects that could be relevant for the analysis of this compound (Ćaleta, Cinčić, Karminski-Zamola, & Kaitner, 2008).

Chemical Reactions and Properties

This compound and its derivatives undergo various chemical reactions, including electrophilic substitution, oxidation, and cyclization, which are crucial for modifying the compound's structure and properties. Aleksandrov et al. (2017) demonstrated the reactivity of a similar compound, showcasing the potential transformations that could be applied to this compound to achieve desired functionalities (Aleksandrov & El’chaninov, 2017).

Physical Properties Analysis

The physical properties of this compound derivatives, such as solubility, melting point, and crystal structure, are determined by their molecular structure. These properties are essential for understanding the compound's behavior in different environments and for its application in material science. The crystal structure and hydrogen bonding patterns play a significant role in the compound's physical characteristics, as detailed by Ćaleta et al. (2008) for related benzothiazole derivatives (Ćaleta et al., 2008).

Chemical Properties Analysis

The chemical properties of this compound, including reactivity, stability, and the ability to form complexes with metals or other organic compounds, are crucial for its potential applications. The synthesis and metal chelation properties of benzothiazole derivatives, as explored by Angulo-Cornejo et al. (2000), provide valuable insights into the chemical behavior of this compound-related compounds (Angulo-Cornejo, Lino-Pacheco, Richter, Hennig, Hallmeier, & Beyer, 2000).

properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O2S/c15-11(9-5-2-6-16-9)12-7-3-1-4-8-10(7)14-17-13-8/h1-6H,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DITCUMMKUXZFIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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